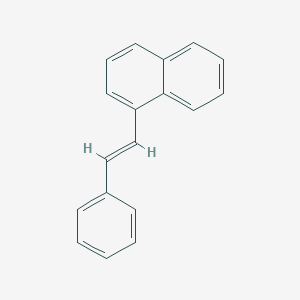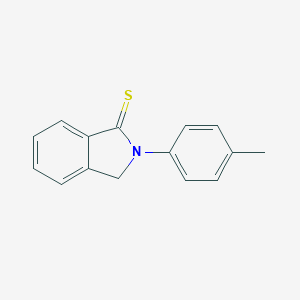
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- is a heterocyclic organic compound that has gained a lot of attention in scientific research due to its unique properties. This compound is also known as thioisoindigo and has been found to exhibit various biological activities, making it a promising candidate for drug discovery and development.
作用機序
The mechanism of action of 1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been suggested that thioisoindigo inhibits the activity of certain enzymes involved in cancer cell proliferation.
生化学的および生理学的効果
Thioisoindigo has been found to exhibit various biochemical and physiological effects. Some of the major effects are listed below:
1. Anti-cancer activity: Thioisoindigo has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
2. Anti-inflammatory activity: Thioisoindigo has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
3. Neuroprotective activity: Thioisoindigo has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- has several advantages and limitations for lab experiments. Some of the major advantages and limitations are listed below:
Advantages:
1. Thioisoindigo is relatively easy to synthesize, making it readily available for lab experiments.
2. Thioisoindigo exhibits various biological activities, making it a versatile compound for scientific research.
Limitations:
1. Thioisoindigo is relatively unstable and can degrade under certain conditions, making it difficult to work with.
2. Thioisoindigo can be toxic to cells at higher concentrations, making it important to carefully control the dosage in lab experiments.
将来の方向性
There are several future directions for the scientific research of 1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)-. Some of the major directions are listed below:
1. Drug Discovery: Thioisoindigo has shown promising anti-cancer properties and could be further developed as a potential drug candidate for cancer therapy.
2. Organic Electronics: Thioisoindigo has shown excellent charge transport properties and could be further developed for use in organic electronic devices.
3. Materials Science: Thioisoindigo has been used as a building block for the synthesis of various functional materials and could be further explored for the development of new materials with unique properties.
Conclusion:
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- is a promising compound for scientific research due to its unique properties and versatile applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in drug discovery, organic electronics, and materials science.
合成法
The synthesis of 1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- involves the reaction of isatin with thiourea in the presence of a catalyst. This reaction results in the formation of thioisoindigo, which can be further purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- has been extensively studied for its potential applications in various fields of science. Some of the major scientific research applications of this compound are listed below:
1. Cancer Research: Thioisoindigo has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
2. Organic Electronics: Thioisoindigo has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors.
3. Materials Science: Thioisoindigo has been used as a building block for the synthesis of various functional materials such as polymers, liquid crystals, and dyes.
特性
CAS番号 |
89313-78-0 |
|---|---|
製品名 |
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- |
分子式 |
C15H13NS |
分子量 |
239.3 g/mol |
IUPAC名 |
2-(4-methylphenyl)-3H-isoindole-1-thione |
InChI |
InChI=1S/C15H13NS/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 |
InChIキー |
LWRJZRKBDFDIEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
正規SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




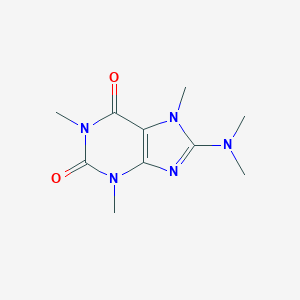

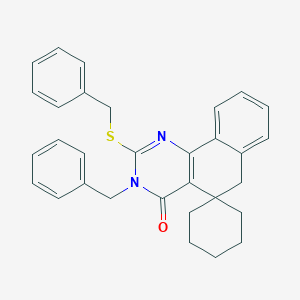
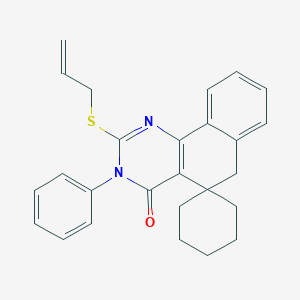

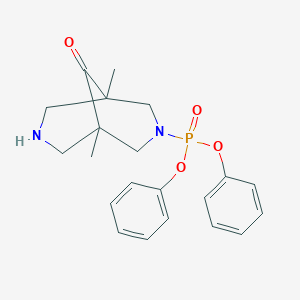

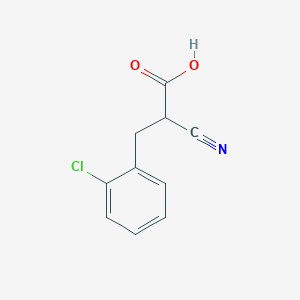
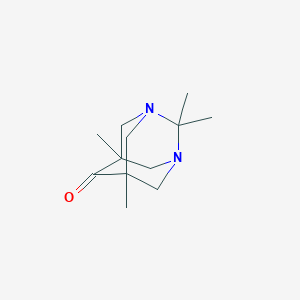
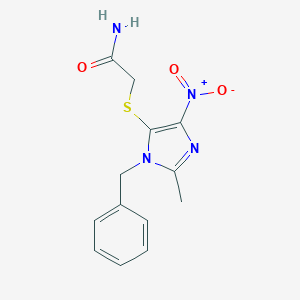
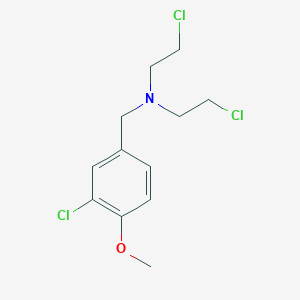
![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
